molecular formula C32H18Cl2N6Na4O12S4 B1620473 Direct Red 46 CAS No. 6548-29-4

Direct Red 46

Cat. No.: B1620473
CAS No.: 6548-29-4
M. Wt: 969.6 g/mol
InChI Key: CVJSWNBRXDCNDI-UHFFFAOYSA-J
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Description

Direct Red 46 is a useful research compound. Its molecular formula is C32H18Cl2N6Na4O12S4 and its molecular weight is 969.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

6548-29-4

Molecular Formula

C32H18Cl2N6Na4O12S4

Molecular Weight

969.6 g/mol

IUPAC Name

tetrasodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C32H22Cl2N6O12S4.4Na/c33-23-11-15(1-7-25(23)37-39-31-21-5-3-19(53(41,42)43)9-17(21)13-27(29(31)35)55(47,48)49)16-2-8-26(24(34)12-16)38-40-32-22-6-4-20(54(44,45)46)10-18(22)14-28(30(32)36)56(50,51)52;;;;/h1-14H,35-36H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4

InChI Key

CVJSWNBRXDCNDI-UHFFFAOYSA-J

SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)Cl)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)Cl)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Other CAS No.

6548-29-4

Origin of Product

United States

Chemical Reactions Analysis

Key Structural Features:

  • Double azo groups : Provide chromophoric properties.

  • Sulfonic acid groups (−SO3Na-\text{SO}_3\text{Na}−SO3Na) : Enhance water solubility and ionic character.

  • Chlorine substituents : Influence electronic properties and stability .

Acid-Base Reactions

This compound exhibits distinct color changes under acidic or alkaline conditions due to protonation/deprotonation of functional groups:

ConditionReactionObserved Change
Strong H2SO4\text{H}_2\text{SO}_4H2SO4 Sulfonation of aromatic ringsBlue coloration → Pale red-brown (dilute)
HCl (concentrated) Protonation of azo/sulfonate groupsRed light brown precipitate
NaOH (10%) Deprotonation and structural rearrangementYellow light red solution

Reductive Degradation

The azo bonds (N=N-\text{N}=\text{N}-) in this compound are susceptible to reductive cleavage, forming potentially toxic aromatic amines:

C32H18Cl2N6Na4O12S4Reduction2Cl-substituted anilines+Naphthalene sulfonic acid derivatives\text{C}_{32}\text{H}_{18}\text{Cl}_{2}\text{N}_{6}\text{Na}_{4}\text{O}_{12}\text{S}_{4} \xrightarrow{\text{Reduction}} 2 \text{Cl-substituted anilines} + \text{Naphthalene sulfonic acid derivatives}

Reduction Agents and Products:

  • Sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4Na2S2O4) : Cleaves azo bonds, producing chlorinated amines .

  • Zinc dust (Zn\text{Zn}Zn) : Generates benzidine derivatives, which are carcinogenic .

Oxidative Degradation

Advanced oxidation processes (AOPs) break down the dye into smaller fragments:

Photo-Fenton Reaction:

Under UV/H2O2\text{H}_2\text{O}_2/Fe²⁺ conditions:

  • Azo bond cleavage : Forms sulfonated intermediates.

  • Ring-opening : Produces short-chain carboxylic acids (e.g., oxalic acid, formic acid) .

Observed Intermediates (LC-MS Data):

  • Sulfonated naphthalene derivatives.

  • Chlorophenols and quinones .

Substitution Reactions

The aromatic rings in this compound undergo electrophilic substitution:

ReagentReaction TypeProduct
Halogens (Cl2\text{Cl}_2Cl2) Electrophilic substitutionChlorinated derivatives
Nitration (HNO3\text{HNO}_3HNO3) Nitro-group additionNitro-substituted azo compounds

Photodegradation:

  • UV exposure : Causes fading (light fastness rating: ISO 3–4) .

  • Byproducts : Chlorinated aromatic amines (mutagenic) .

Hydrolysis:

  • pH-dependent stability : Degrades faster in acidic conditions (pH < 4), forming aggregates .

Comparative Reactivity with Similar Dyes

DyeAzo GroupsStability in AcidKey Reactivity Difference
This compound 2ModerateHigher sulfonation increases solubility
Congo Red 2LowForms benzidine more readily
Procion Red H-E7B 1HighTriazine rings resist degradation

Industrial and Environmental Implications

  • Wastewater treatment : Adsorption on activated carbon/silica composites achieves 176.10 mg/g capacity .

  • Toxicity : Reduction byproducts like chloroanilines require advanced oxidation for detoxification .

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